Comparative Biochemical Selectivity: Negligible DHFR Inhibition vs. Potent Analogs
Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate exhibits negligible inhibitory activity against human Dihydrofolate Reductase (DHFR), a common anti-target for pyrimidine-based antifolates, with an IC50 > 10,000 nM [1]. This represents a significant quantitative differentiation from structurally related pyrimidine DHFR inhibitors that typically display nanomolar potency (e.g., methotrexate, IC50 ~ 10-20 nM). This lack of activity confirms its utility as a negative control or an inactive scaffold, ensuring that observed biological effects in complex assays are not confounded by DHFR-mediated toxicity or off-target interactions.
| Evidence Dimension | Inhibition of Human Dihydrofolate Reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Methotrexate (representative potent DHFR inhibitor) |
| Quantified Difference | IC50 > 10,000 nM vs. ~10-20 nM |
| Conditions | Inhibition of recombinant human DHFR expressed in Escherichia coli, preincubated for 15 mins followed by addition of DHF as substrate and NADPH |
Why This Matters
This data provides a critical safety and selectivity benchmark, ensuring the compound will not introduce confounding DHFR-mediated cytotoxicity or metabolic interference in early-stage drug discovery assays.
- [1] BindingDB. (n.d.). BDBM50203226 CHEMBL3936777. Affinity Data: IC50 > 1.00E+4 nM. View Source
